1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Übersicht
Beschreibung
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is a compound of interest in the field of medicinal chemistry. It's a nucleoside analog that has been synthesized and studied for its potential biological activities.
Synthesis Analysis
- The synthesis process often involves acid-catalyzed fusion procedures or glycosylation reactions. For instance, Pickering et al. (1976) described the synthesis of a similar compound, 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, using an acid-catalyzed fusion procedure with 3-cyano-1,2,4-triazole (Pickering, Witkowski, & Robins, 1976).
Molecular Structure Analysis
- The molecular structure of such compounds is typically determined using spectroscopic methods. However, specific details on the molecular structure analysis of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide were not found in the provided papers.
Chemical Reactions and Properties
- The chemical properties of these nucleoside analogs often include reactions pertinent to their functional groups, such as the triazole and carboxamide groups. However, specific chemical reactions of this compound were not detailed in the available literature.
Physical Properties Analysis
- Physical properties like solubility, melting point, and stability are crucial for understanding the compound's behavior in various environments. These properties were not explicitly discussed in the provided research.
Chemical Properties Analysis
- The chemical properties often involve the reactivity of functional groups and interaction with biological molecules. For example, the compound’s derivatives have shown significant antiviral activity against several viruses in cell culture, as reported by Allen et al. (1978) (Allen et al., 1978).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Ribavirin and its related compounds have been synthesized using various methods. Notably, a study detailed the synthesis of 5-hydroxy-1-(beta-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide, which exhibited significant antiviral activity against herpes and measles virus in vitro (Revankar et al., 1981).
Antiviral Applications
- Ribavirin has been evaluated for its antiviral properties. A study synthesized various analogs of ribavirin and tested them against murine leukemia L1210, demonstrating significant activity in vivo (Kini et al., 1989).
- Another research highlighted the synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide and compared its antiviral activity with ribavirin, noting a lack of significant antiviral activity for the synthesized compound (Pickering et al., 1976).
Immunomodulatory Potential
- Research into 1,2,4-triazole L-nucleosides found that compounds like 1-beta-L-ribofuranosyl-1,2,4-triazole-3-carboxamide could stimulate type 1 cytokine production by activated human T cells, offering potential for immunomodulatory treatments (Ramasamy et al., 2000).
Antiparasitic Activity
- Ribavirin derivatives have been synthesized to examine their antiparasitic properties. For instance, sulfamoyl derivatives of ribavirin showed significant antiparasitic activity against Leishmania donovani and Trypanosoma brucei (Kini et al., 1990).
Synthesis Techniques
- The chemoenzymatic approach was used to synthesize new structural analogues of ribavirin, illustrating potential improvements in synthesis methods (Konstantinova et al., 2013).
Anticancer Research
- A study in 2022 explored the synthesis of novel triazolyl analogs of ribavirin and evaluated their cytotoxicity in breast cancer cell lines, indicating a new direction in anticancer research with ribavirin analogs (Way et al., 2022).
Eigenschaften
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
CAS RN |
39030-43-8 | |
Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.